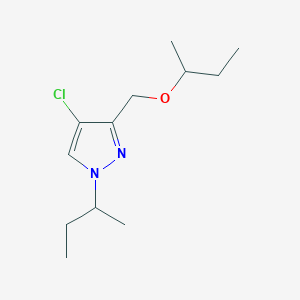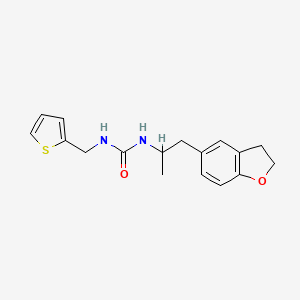![molecular formula C19H17N3O3S2 B2479222 N-(2-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-2,3-dihidrobenzofuran-5-sulfonamida CAS No. 2034384-58-0](/img/structure/B2479222.png)
N-(2-(2,3-dihidroimidazo[2,1-b]tiazol-6-il)fenil)-2,3-dihidrobenzofuran-5-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
El compuesto ha sido investigado como un posible respaldo al fármaco antituberculoso pretomanid (PA-824). Los investigadores sintetizaron la clase 6-nitro-2,3-dihidroimidazo[2,1-b][1,3]tiazoles, que incluye este compuesto, y evaluaron su eficacia contra Mycobacterium tuberculosis. Si bien se exploraron algunas variaciones estructurales, el compuesto principal, a menudo denominado "tio-delamanid", mostró una actividad prometedora contra la tuberculosis .
Propiedades Anticancerígenas
Varios estudios han explorado el potencial anticancerígeno de compuestos relacionados. Por ejemplo:
- Compuesto 3b exhibió una actividad inhibitoria significativa contra varias líneas celulares cancerosas, incluidas las células de leucemia (SR y HL-60) y cáncer de próstata (DU-145) .
- Los derivados de imidazo tiazol-3-il)acetamida se probaron para determinar su citotoxicidad contra líneas celulares cancerosas humanas, incluidas HepG2 y MDA-MB-231 .
- Un nuevo enfoque de diseño incorporó funcionalidad inhibitoria de HDAC en un farmacóforo inhibidor de PI3K, lo que dio como resultado inhibidores de doble acción con actividades inhibitorias tanto contra PI3K como contra HDAC .
Actividad Antimicrobiana
Se ha explorado el potencial antimicrobiano del compuesto:
- Contra la enfermedad de Chagas, la clase de nitroimidazotiazoles mostró una actividad interesante, superando la de los nitroimidazooxazoles .
- Sin embargo, los nitroimidazotiazoles fueron inactivos contra la leishmaniasis .
Estabilidad Microsomal
Un derivado de tiazol biarílico demostró datos favorables de estabilidad microsomal, lo cual es crucial para el desarrollo de fármacos .
Comparación con el Análogo de Oxazol
En el contexto de la actividad antituberculosa, también se evaluó el análogo de oxazol correspondiente. Curiosamente, el compuesto de oxazol demostró ser más eficaz en un modelo de ratón de Mycobacterium tuberculosis agudo .
Compuesto Principal
En general, "tio-delamanid" (49) surgió como el compuesto principal más prometedor, combinando propiedades antituberculosas y antimicrobianas .
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .
Mode of Action
When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biochemical Pathways
These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications .
Pharmacokinetics
For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPSPXWBDWCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2479141.png)
![N-[2-(4-Methoxynaphthalen-1-yl)ethyl]but-2-ynamide](/img/structure/B2479144.png)
![3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B2479145.png)

![3-[(Tributylstannyl)methoxy]-1-propanol](/img/structure/B2479148.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2479151.png)

![2-{1-[2-(3-Chlorophenoxy)propanoyl]piperidin-4-yl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2479153.png)


![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)
![3-chloro-4-{[1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2479159.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2479162.png)
